HIV-1 inhibitor-6

Description

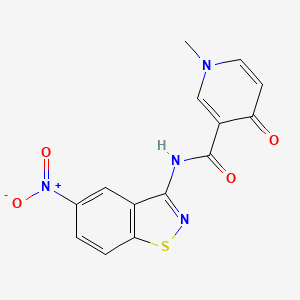

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4O4S |

|---|---|

Molecular Weight |

330.32 g/mol |

IUPAC Name |

1-methyl-N-(5-nitro-1,2-benzothiazol-3-yl)-4-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C14H10N4O4S/c1-17-5-4-11(19)10(7-17)14(20)15-13-9-6-8(18(21)22)2-3-12(9)23-16-13/h2-7H,1H3,(H,15,16,20) |

InChI Key |

CPKUAABJFWRBSN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C(=O)NC2=NSC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

"HIV-1 inhibitor-6" mechanism of action

An In-depth Technical Guide on the Mechanism of Action of HIV-1 Inhibitor-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as compound 9 and 1C8, is a novel diheteroarylamide-based compound demonstrating potent anti-HIV-1 activity. This small molecule acts as a modulator of pre-mRNA splicing, a critical step in the HIV-1 replication cycle. Unlike many antiretroviral agents that target viral enzymes, this compound targets a host cellular factor, Serine/Arginine-Rich Splicing Factor 10 (SRSF10), thereby altering the landscape of viral mRNA production. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its antiviral efficacy, detailed experimental protocols for its characterization, and visualizations of its molecular pathway and experimental workflows.

Quantitative Data Summary

The antiviral activity of this compound (1C8) has been quantified against various strains of HIV-1, including those with resistance to existing antiretroviral drugs. The half-maximal effective concentration (EC50) values are summarized in the table below.

| HIV-1 Strain/Variant | Tropism | EC50 (µM) | Notes |

| HIV-1IIIB | X4-tropic (Subtype B) | 0.6 | Wild-type laboratory strain. |

| HIV-197USSN54 | R5-tropic (Subtype A) | 0.9 | Wild-type clinical isolate. |

| Drug-Resistant Strains | Various | 0.9 - 1.5 | Strains resistant to reverse transcriptase, protease, integrase, and CCR5 inhibitors. |

Mechanism of Action

This compound exerts its antiviral effect by modulating the function of the host splicing factor SRSF10. The binding of this inhibitor to SRSF10 leads to its dephosphorylation, which in turn alters its regulatory activity on HIV-1 pre-mRNA splicing. This disruption leads to an imbalance in the production of viral mRNAs, ultimately suppressing the expression of key viral proteins required for replication, such as Tat, Gag, and Env.[1][2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is used to determine the EC50 of this compound against HIV-1 in primary human cells.

-

Cell Culture and Stimulation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulate the cells with 2 µg/mL phytohemagglutinin (PHA) for 72 hours.

-

After stimulation, wash the cells and maintain them in RPMI 1640 complete medium containing 20 U/mL of interleukin-2 (IL-2).

-

-

Virus Infection and Drug Treatment:

-

Infect the stimulated PBMCs with the desired HIV-1 strain (e.g., HIV-1BaL) at a low multiplicity of infection (MOI < 0.01).

-

Immediately after infection, add serial dilutions of this compound (1C8) or control compounds (e.g., AZT) to the cell cultures. A DMSO control is run in parallel.

-

Incubate the infected and treated cells at 37°C in a 5% CO2 incubator.

-

On day 4 post-infection, perform a half-medium change and re-apply the respective concentrations of the inhibitor.

-

-

Quantification of Viral Replication (Gag-p24 ELISA):

-

On day 8 post-infection, collect the cell culture supernatants.

-

Clarify the supernatants by centrifugation to remove cellular debris.

-

Quantify the amount of HIV-1 p24 capsid protein in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

-

Determine the EC50 value by plotting the percentage of p24 inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

-

Analysis of HIV-1 mRNA Splicing by RT-PCR

This protocol assesses the effect of this compound on the alternative splicing of viral pre-mRNA.

-

Cell Culture and Treatment:

-

Use a cell line that contains an integrated HIV-1 provirus under the control of an inducible promoter (e.g., HeLa-HIV cells).

-

Treat the cells with various concentrations of this compound or DMSO for 4 hours.

-

Induce the expression of the HIV-1 provirus by adding doxycycline to the culture medium.

-

Incubate the cells for an additional 24 hours.

-

-

RNA Extraction and Reverse Transcription:

-

Harvest the cells and extract total RNA using a commercial RNA purification kit.

-

Treat the RNA samples with DNase I to remove any contaminating DNA.

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer primers.

-

-

PCR Amplification and Analysis:

-

Perform PCR using primers that flank the alternatively spliced regions of the HIV-1 genome to amplify different mRNA isoforms (e.g., Tat, Rev, Nef).

-

Separate the PCR products by agarose gel electrophoresis.

-

Visualize and quantify the different spliced products using a gel documentation system.

-

Calculate the ratio of different spliced isoforms to assess the impact of the inhibitor on splice site selection.

-

Western Blot Analysis of Viral Protein Expression

This protocol is used to measure the effect of this compound on the steady-state levels of viral proteins.

-

Cell Lysis and Protein Quantification:

-

Following treatment and induction as described in the RT-PCR protocol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for HIV-1 proteins (e.g., anti-Tat, anti-gp41 for Env) and a loading control (e.g., anti-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of viral protein expression.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the antiviral efficacy (EC50) of this compound.

References

HIV-1 Protease-IN-6: A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and biological evaluation of HIV-1 protease-IN-6, a potent novel inhibitor of the HIV-1 protease. HIV-1 protease-IN-6, also identified as compound 17d in the primary literature, has demonstrated picomolar-level inhibition of the wild-type enzyme and, critically, exhibits potent activity against darunavir (DRV)-resistant HIV-1 variants. This document consolidates the available quantitative data, outlines detailed experimental protocols for its synthesis and evaluation, and presents visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antiretroviral drug discovery.

Introduction: The Role of HIV-1 Protease in the Viral Lifecycle

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral replication cycle. It functions as an aspartyl protease, cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, rendering them non-infectious. Consequently, HIV-1 protease has been a primary target for the development of antiretroviral drugs.

The emergence of drug-resistant strains of HIV-1, however, presents a continuous challenge to the efficacy of existing protease inhibitors. This has driven the search for next-generation inhibitors with improved resistance profiles. HIV-1 protease-IN-6 has emerged from these efforts as a promising candidate.

Discovery and Rationale

HIV-1 protease-IN-6 (compound 17d) was discovered as part of a research initiative to design and synthesize a new class of HIV-1 protease inhibitors with potent activity against drug-resistant viral strains, particularly those resistant to the widely used inhibitor darunavir. The design strategy focused on incorporating phenol-derived P2 ligands to maximize hydrogen-bonding interactions within the S2 subsite of the protease active site, a region where mutations can confer resistance. The rationale was that by forming more extensive interactions with the backbone atoms of the protease, the inhibitor would be less susceptible to resistance mutations that often involve changes in the side chains of the amino acid residues.

Quantitative Biological Data

HIV-1 protease-IN-6 has demonstrated exceptional potency in a variety of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Enzymatic Inhibition Data

| Compound | Target | IC50 (pM) | Ki (pM) |

| HIV-1 protease-IN-6 | Wild-Type HIV-1 Protease | 21[1] | 4.7[1] |

Table 2: Antiviral Activity

| Compound | Virus Strain | Cell Line | EC50 (µM) |

| HIV-1 protease-IN-6 | HIV-1NL4-3 (Wild-Type) | SUP-T1 | 0.74[1] |

| HIV-1 protease-IN-6 | DRV-Resistant Variant | SUP-T1 | 0.61[1] |

Table 3: Cellular Assay Data

| Compound | Concentration (µM) | Incubation Time (h) | Assay | Result |

| HIV-1 protease-IN-6 | 10 | 48 | Inhibition of late-stage HIV-1 replication | Full inhibition[1] |

| HIV-1 protease-IN-6 | 10 | 48 | Inhibition of early-stage HIV-1 replication | 2.6% inhibition[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and evaluation of HIV-1 protease-IN-6. These protocols are based on established procedures for the synthesis of related compounds and the specific assays mentioned in the literature.

Synthesis of HIV-1 Protease-IN-6 (Compound 17d)

The synthesis of HIV-1 protease-IN-6 is a multi-step process that involves the preparation of key intermediates. A representative synthetic scheme is outlined below, based on the synthesis of structurally similar protease inhibitors like darunavir.

Step 1: Synthesis of the Core Amine Intermediate

The synthesis begins with the preparation of the central amine core, 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide. This is a known intermediate in the synthesis of darunavir and can be prepared from commercially available starting materials. The process typically involves the reaction of a protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane with isobutylamine, followed by reaction with p-nitrobenzenesulfonyl chloride and subsequent reduction of the nitro group.

Step 2: Coupling with the P2 Ligand Precursor

The core amine intermediate is then coupled with an activated form of the P2 ligand precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The hydroxyl group of this precursor is typically activated, for example, by reaction with 4-nitrophenyl chloroformate, to facilitate the coupling reaction.

Step 3: Final Acylation

The final step involves the acylation of the secondary amine with 3,5-dihydroxybenzoyl chloride to introduce the phenol-containing moiety.

Detailed Representative Protocol:

-

Activation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in an aprotic solvent such as dichloromethane, add an activating agent like 4-nitrophenyl chloroformate and a non-nucleophilic base (e.g., triethylamine) at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Coupling Reaction: In a separate flask, dissolve the core amine intermediate (4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide) in a suitable solvent (e.g., N-methyl-2-pyrrolidinone). Add the activated P2 ligand precursor solution dropwise at a reduced temperature (-5 to 0°C). Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Final Acylation: Dissolve the purified product from the previous step in dichloromethane. Add 3,5-dihydroxybenzoyl chloride and a base such as triethylamine. Stir at room temperature until completion.

-

Final Purification: After an aqueous workup, purify the final product, HIV-1 protease-IN-6, by column chromatography to yield the desired compound.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)

-

HIV-1 Protease-IN-6 (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Prepare serial dilutions of HIV-1 protease-IN-6 in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 protease solution to all wells except the negative control. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 1-3 hours.

-

Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Anti-HIV Activity Assay (TZM-bl Cell-Based Assay)

This assay measures the ability of the inhibitor to prevent HIV-1 infection of TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

HIV-1 virus stock (e.g., HIV-1NL4-3)

-

Complete growth medium (DMEM with 10% FBS)

-

HIV-1 protease-IN-6 (dissolved in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of HIV-1 protease-IN-6 in growth medium.

-

Pre-incubate the virus stock with the diluted inhibitor for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.

-

Incubate for 48 hours at 37°C.

-

After incubation, remove the supernatant and lyse the cells.

-

Add the luciferase assay reagent and measure the luminescence.

-

Calculate the percent inhibition of viral infection for each inhibitor concentration and determine the EC50 value.

Visualizations

Signaling Pathways and Mechanisms

Caption: HIV-1 Lifecycle and the Role of Protease Inhibition.

Experimental Workflows

References

In-Depth Technical Guide: The Core Properties of the Diarylpyrimidine HIV-1 Inhibitor, Compound 20

Disclaimer: The compound "17d" as an HIV inhibitor could not be specifically identified in available scientific literature. This guide focuses on a well-characterized and potent diarylpyrimidine (DAPY) derivative, Compound 20 , a non-nucleoside reverse transcriptase inhibitor (NNRTI), to provide a representative in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Compound 20 is a novel diarylpyrimidine derivative that demonstrates exceptional inhibitory activity against wild-type (WT) HIV-1 and a range of clinically relevant mutant strains. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it allosterically binds to the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity and halts viral replication. This document provides a comprehensive overview of the basic properties of Compound 20, including its biological activity, mechanism of action, and detailed experimental protocols for its evaluation.

Core Properties of Compound 20

Compound 20 belongs to the diarylpyrimidine (DAPY) class of NNRTIs, which are known for their high potency and specificity for HIV-1 RT.[1] These compounds are a crucial component of highly active antiretroviral therapy (HAART).[1][2]

Biological Activity

Compound 20 exhibits potent antiviral activity against the wild-type HIV-1 strain and several single-mutation strains that are resistant to first-generation NNRTIs.[1] Its efficacy is comparable or superior to the second-generation NNRTI, etravirine (ETV).[1]

| Parameter | Wild-Type HIV-1 | L100I Mutant | K103N Mutant | Y181C Mutant | Y188L Mutant | E138K Mutant | Cytotoxicity (MT-4 cells) |

| EC50 (nM) | 2.6 | 6.5 | 1.4 | 11.6 | 16.2 | 6.0 | N/A |

| CC50 (µM) | N/A | N/A | N/A | N/A | N/A | N/A | 27.2 |

| Selectivity Index (SI) | 10462 | 4185 | 19429 | 2345 | 1679 | 4533 | N/A |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Mechanism of Action

Compound 20 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, known as the NNRTI binding pocket (NNIBP).[3][4] This binding induces a conformational change in the enzyme, which allosterically distorts the active site and inhibits the polymerization of viral DNA.[4]

Figure 1: Simplified HIV-1 replication cycle and the point of inhibition by Compound 20 (NNRTI).

Experimental Protocols

The following are representative protocols for the evaluation of anti-HIV-1 activity and cytotoxicity of diarylpyrimidine derivatives like Compound 20.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the EC50 of the compound against HIV-1 replication in a cell-based model.

Figure 2: Workflow for determining the anti-HIV-1 activity (EC50) of Compound 20.

Methodology:

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Plating: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well.

-

Compound Addition: Add serial dilutions of Compound 20 to the wells. Include control wells with no compound.

-

Infection: Add HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01 to all wells except for the mock-infected controls.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of protection from virus-induced cytopathic effect and determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

This assay determines the CC50 of the compound to assess its toxicity to the host cells.

Methodology:

The protocol is similar to the anti-HIV-1 activity assay, with the critical exception that the cells are not infected with HIV-1.

-

Cell Plating: Seed MT-4 cells as described in section 3.1.

-

Compound Addition: Add serial dilutions of Compound 20 to the wells.

-

Incubation: Incubate the plates for 5 days under the same conditions as the antiviral assay.

-

MTT Assay and Data Analysis: Perform the MTT assay and data acquisition as described in section 3.1. Calculate the CC50 value from the dose-response curve of cell viability versus compound concentration.

HIV-1 Reverse Transcriptase Inhibition Assay

This is a biochemical assay to confirm the direct inhibitory effect of the compound on the HIV-1 RT enzyme.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and radioactively labeled or fluorescently tagged deoxynucleotides (e.g., [³H]TTP) in a suitable buffer.

-

Compound Addition: Add varying concentrations of Compound 20 to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 RT.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.

-

Quantification: Wash the filter to remove unincorporated nucleotides and quantify the incorporated radioactivity or fluorescence using a scintillation counter or fluorometer.

-

Analysis: Determine the concentration of Compound 20 that inhibits 50% of the RT activity (IC50).

Conclusion

Compound 20 is a highly potent diarylpyrimidine-based NNRTI with a favorable preclinical profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with low cytotoxicity, makes it a promising candidate for further development as an antiretroviral therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the pursuit of novel HIV-1 inhibitors.

References

- 1. Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

"HIV-1 inhibitor-6" CAS number 2892016-32-7

An In-Depth Technical Guide to HIV-1 Protease Inhibitor-6 (CAS 2892016-32-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme renders the resulting virions non-infectious, making it a prime target for antiretroviral therapy. This technical guide focuses on a potent HIV-1 protease inhibitor, designated as HIV-1 inhibitor-6, with the Chemical Abstracts Service (CAS) number 2892016-32-7. This compound is also referred to as HIV-1 protease-IN-6. It has demonstrated significant potency against both wild-type and drug-resistant strains of HIV-1, highlighting its potential as a next-generation therapeutic agent.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published in the readily available literature, general characteristics of similar small molecule inhibitors can be inferred. These compounds are typically organic molecules with a specific three-dimensional structure designed to fit into the active site of the HIV-1 protease.

Biological Activity and Quantitative Data

This compound has shown remarkable potency as an inhibitor of HIV-1 protease and demonstrates significant antiviral activity. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition Data

| Parameter | Value | Description |

| IC50 | 21 pM | The half-maximal inhibitory concentration against recombinant HIV-1 protease. This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] |

| Ki | 4.7 pM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.[1] |

Table 2: Antiviral Activity in Cell Culture

| Virus Strain | EC50 | Description |

| HIV-1NL4-3 (Wild-Type) | 0.74 µM | The half-maximal effective concentration required to inhibit the replication of the wild-type HIV-1 strain by 50% in cell culture.[1] |

| Darunavir (DRV)-Resistant Variant | 0.61 µM | The half-maximal effective concentration against a Darunavir-resistant HIV-1 variant, indicating potent activity against drug-resistant strains.[1] |

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). These residues are essential for the hydrolysis of the peptide bonds in the Gag and Gag-Pol polyproteins.

This compound is designed to mimic the transition state of the natural substrate of the protease. It binds tightly within the active site, preventing the viral polyproteins from accessing it. This inhibition of proteolytic cleavage results in the production of immature, non-infectious viral particles.

A significant feature of this compound is its potent activity against Darunavir-resistant variants.[1] Darunavir is a potent, second-generation protease inhibitor. Resistance to Darunavir often involves mutations in the protease enzyme that alter the shape and chemical environment of the active site, thereby reducing the binding affinity of the inhibitor. The ability of this compound to effectively inhibit these resistant variants suggests that it may have a different binding mode or can accommodate the structural changes caused by these mutations.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of HIV-1 Protease Inhibitor-6

While the specific, step-by-step synthesis protocol for this compound (CAS 2892016-32-7) is proprietary and not detailed in the available literature, a general synthetic strategy for similar potent, non-peptidic HIV-1 protease inhibitors can be outlined. These syntheses often involve multi-step organic chemistry procedures. A plausible general approach would involve the coupling of key building blocks, which themselves may require several synthetic steps to prepare. For instance, the synthesis could involve the formation of a central hydroxyethylamine or a similar transition-state isostere, which is a common feature in many protease inhibitors. This would be followed by the attachment of various side chains and capping groups designed to interact with the different subsites (S1, S2, S1', S2', etc.) of the protease active site. The synthesis would likely be stereospecific to ensure the correct three-dimensional arrangement of the molecule for optimal binding to the enzyme.

Recombinant HIV-1 Protease Expression and Purification

To perform in vitro enzymatic assays, a supply of pure and active HIV-1 protease is required. The following is a general protocol for its expression and purification:

-

Cloning and Expression: The gene encoding for HIV-1 protease is cloned into an expression vector, such as pET, often with a fusion tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable bacterial host, typically E. coli. Expression of the protease is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Inclusion Body Isolation: Due to its toxicity to the host cells, recombinant HIV-1 protease is often expressed as insoluble inclusion bodies. The bacterial cells are harvested and lysed, and the inclusion bodies are isolated by centrifugation.

-

Solubilization and Refolding: The inclusion bodies are washed and then solubilized using a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride. The solubilized, denatured protease is then refolded into its active conformation by a process of rapid or stepwise dilution into a refolding buffer with an optimized pH and ionic strength.

-

Purification: The refolded, active protease is purified using a combination of chromatographic techniques. If a His-tag is used, immobilized metal affinity chromatography (IMAC) is a primary purification step. This can be followed by other methods like ion-exchange or size-exclusion chromatography to achieve high purity.

-

Purity and Activity Assessment: The purity of the final protease preparation is assessed by SDS-PAGE, and its enzymatic activity is confirmed using a standard fluorogenic substrate.

HIV-1 Protease Enzymatic Assay

The inhibitory potency of this compound against the purified recombinant HIV-1 protease is determined using an enzymatic assay. A common method is a fluorescence resonance energy transfer (FRET)-based assay:

-

Principle: A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease is labeled with a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.

-

Procedure:

-

The inhibitor is serially diluted to various concentrations.

-

The purified HIV-1 protease is pre-incubated with the inhibitor for a defined period to allow for binding.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The data are then fitted to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Antiviral Activity Assay in Cell Culture

The efficacy of this compound in preventing viral replication in a cellular context is assessed using an antiviral assay:

-

Cell Lines: A susceptible T-cell line, such as MT-4 or CEM, is used.

-

Virus Stocks: A laboratory-adapted strain of HIV-1, such as HIV-1NL4-3, is used for wild-type experiments. For resistance testing, clinically relevant, drug-resistant viral strains are employed.

-

Procedure:

-

Cells are seeded in a multi-well plate.

-

The cells are pre-incubated with serial dilutions of this compound.

-

The cells are then infected with a known amount of the HIV-1 virus stock.

-

The cultures are incubated for several days to allow for viral replication.

-

-

Measurement of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, typically the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or to general cytotoxicity of the compound. A standard cytotoxicity assay, such as the MTT or XTT assay, is performed in parallel with the antiviral assay:

-

Principle: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Procedure:

-

Uninfected cells are seeded in a multi-well plate.

-

The cells are treated with the same serial dilutions of this compound as in the antiviral assay.

-

After the same incubation period, a tetrazolium salt (MTT or XTT) is added to the wells.

-

Metabolically active cells reduce the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan is measured using a spectrophotometer.

-

-

Data Analysis: The absorbance values are plotted against the inhibitor concentrations to determine the 50% cytotoxic concentration (CC50). A high therapeutic index (TI = CC50/EC50) is desirable, indicating that the compound is effective at concentrations well below those that cause toxicity to the host cells.

Mandatory Visualizations

Diagram 1: HIV-1 Protease Inhibition Workflow

Caption: Workflow for the preclinical evaluation of this compound.

Diagram 2: HIV-1 Life Cycle and Point of Inhibition

Caption: Inhibition of HIV-1 maturation by this compound.

Conclusion

This compound (CAS 2892016-32-7) is a highly potent inhibitor of HIV-1 protease with significant antiviral activity against both wild-type and drug-resistant viral strains. Its low picomolar inhibitory constant and effectiveness against Darunavir-resistant variants make it a promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. The development of new protease inhibitors with improved resistance profiles remains a critical component of the strategy to combat the global HIV/AIDS epidemic.

References

Unraveling the Target Binding Site of HIV-1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective HIV-1 inhibitors is a cornerstone of antiviral research. A deep understanding of their target binding sites and mechanisms of action is paramount for the development of next-generation therapeutics. While a specific compound designated "HIV-1 inhibitor-6" is not found in publicly available scientific literature, this guide will provide an in-depth overview of the primary target binding sites for major classes of HIV-1 inhibitors, accompanied by relevant quantitative data, experimental protocols, and pathway visualizations. This information serves as a foundational resource for researchers engaged in the discovery and development of new anti-HIV-1 agents.

Key HIV-1 Drug Targets and Inhibitor Binding Sites

HIV-1 replication is a complex process involving multiple viral and host cell factors, each presenting a potential target for therapeutic intervention. The main classes of inhibitors are categorized based on the viral protein they target.

HIV-1 Protease

HIV-1 protease is a viral enzyme essential for the maturation of newly formed virus particles. It cleaves viral polyproteins into functional proteins. Inhibitors targeting the protease are a critical component of highly active antiretroviral therapy (HAART).

Binding Site: HIV-1 protease inhibitors are typically competitive inhibitors that bind to the active site of the enzyme.[1] The active site is located at the dimer interface of the two identical protease monomers and contains a catalytic dyad of aspartic acid residues (Asp25 and Asp25').[2] The inhibitors mimic the transition state of the natural substrate, preventing the cleavage of viral polyproteins.[2] Some newer generation inhibitors also exhibit non-competitive or allosteric inhibition by binding to sites outside the active site, such as the dimer interface or the flexible "flap" regions that cover the active site.[1][3]

HIV-1 Reverse Transcriptase

Reverse transcriptase (RT) is the enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[4] There are two main classes of RT inhibitors:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that are converted to their active triphosphate forms within the cell. They act as chain terminators when incorporated into the growing viral DNA chain by RT. They compete with natural deoxynucleoside triphosphates for binding to the RT active site.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the RT enzyme, distinct from the active site.[4] This binding pocket is located in a hydrophobic region near the polymerase active site.[4] Binding of an NNRTI induces a conformational change in the enzyme that inhibits its function.[4]

HIV-1 Integrase

HIV-1 integrase is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. Integrase inhibitors block this process, preventing the establishment of a persistent infection.

Binding Site: Integrase strand transfer inhibitors (INSTIs) are the primary class of integrase inhibitors. They bind to the catalytic core domain of the integrase enzyme, specifically chelating the divalent metal ions (typically Mg2+) in the active site. This prevents the integrase-viral DNA complex from binding to the host cell DNA and carrying out the strand transfer reaction.

HIV-1 Envelope Glycoproteins (gp120 and gp41)

The HIV-1 envelope glycoproteins, gp120 and gp41, mediate the entry of the virus into the host cell. This process involves a series of conformational changes initiated by the binding of gp120 to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4).[5][6]

-

Attachment Inhibitors: These drugs bind directly to gp120, preventing its initial attachment to the CD4 receptor.[7][8] For example, BMS-378806 binds to a pocket on gp120 that is critical for CD4 binding.[7]

-

Coreceptor Antagonists: These small molecules bind to the CCR5 or CXCR4 coreceptors on the host cell, blocking the interaction with gp120 and preventing viral entry.[5]

-

Fusion Inhibitors: These inhibitors target gp41, the transmembrane subunit of the envelope protein. After gp120 binds to the coreceptor, gp41 undergoes a conformational change that leads to the fusion of the viral and cellular membranes. Fusion inhibitors, such as enfuvirtide, bind to a region of gp41 and prevent this conformational change, thus blocking membrane fusion.[5]

HIV-1 Capsid

The HIV-1 capsid is a protein shell that encloses the viral genome and enzymes. It plays crucial roles in several stages of the viral life cycle, including reverse transcription, nuclear import, and assembly of new virions.[9]

Binding Site: Capsid inhibitors, a newer class of antiretrovirals, bind to a pocket between two adjacent capsid protein (CA) monomers in the capsid lattice. This binding can have multiple effects, including stabilizing the capsid to prevent uncoating (the release of the viral core into the cytoplasm) or disrupting the proper assembly of new capsids.[10] Lenacapavir, a first-in-class capsid inhibitor, binds to the phenylalanine-glycine (FG) binding pocket between the N-terminal and C-terminal domains of adjacent CA proteins.[11]

Quantitative Data on Inhibitor Binding and Activity

The following table summarizes key quantitative parameters for representative HIV-1 inhibitors from different classes. These values are indicative and can vary depending on the specific assay conditions and viral strains used.

| Inhibitor Class | Representative Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| Protease Inhibitor | Saquinavir | HIV-1 Protease | Enzyme Inhibition | Ki | 0.12 nM | [2] |

| Protease Inhibitor | Generic PI | HIV-1 Protease | Cell-based | IC50 | <10 nM (for active inhibitors) | [12] |

| NNRTI | Nevirapine | HIV-1 Reverse Transcriptase | Pre-steady-state kinetics | Kd (for dNTP) | 100 nM (in presence of inhibitor) | [4] |

| Attachment Inhibitor | BMS-378806 | gp120 | Cell-based | EC50 | 0.04 µM (median) | [8] |

| Attachment Inhibitor | BMS-378806 | gp120/CD4 interaction | ELISA | IC50 | ~100 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are outlines of common experimental protocols used in HIV-1 inhibitor research.

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This assay is used for high-throughput screening of potential HIV-1 protease inhibitors.

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.

-

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, HIV-1 protease enzyme solution, substrate solution, and a positive control inhibitor (e.g., Pepstatin A).

-

Reaction Setup: In a microplate, add the test compounds, inhibitor control, and enzyme control to respective wells.

-

Enzyme Addition: Add the diluted HIV-1 protease to all wells except for a no-enzyme control. Incubate briefly.

-

Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control.

-

Adapted from Abcam's HIV-1 Protease Inhibitor Screening Kit protocol.[13]

TZM-bl Reporter Gene Assay for HIV-1 Neutralization

This cell-based assay is widely used to measure the ability of antibodies or small molecules to neutralize HIV-1 entry.[14]

-

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4. They also contain Tat-responsive luciferase and β-galactosidase reporter genes integrated into the genome. When HIV-1 enters these cells and begins to replicate, the viral Tat protein activates the expression of the reporter genes, leading to a measurable signal.

-

Protocol Outline:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Inhibitor and Virus Preparation: Prepare serial dilutions of the test inhibitor. Mix the inhibitor dilutions with a known amount of HIV-1 pseudovirus and incubate.

-

Infection: Add the inhibitor/virus mixture to the TZM-bl cells.

-

Incubation: Incubate the infected cells for a set period (e.g., 48 hours).

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of the inhibitor compared to the virus-only control is used to calculate the neutralization titer (e.g., IC50).

-

Time-of-Drug-Addition (TOA) Assay

This assay helps to identify the stage of the HIV-1 replication cycle that is targeted by a novel inhibitor.[15]

-

Principle: The inhibitor is added to an infected cell culture at different time points post-infection. The ability of the inhibitor to block viral replication depends on whether its target is still present and active at the time of addition. By comparing the time-course of inhibition to that of known inhibitors, the target of the new compound can be inferred.

-

Protocol Outline:

-

Infection: Synchronize infection of a susceptible cell line (e.g., MT-4 cells) with a high titer of HIV-1.

-

Time-course Addition: At various time points after infection (e.g., 0, 1, 2, 4, 8 hours), add the test compound at a concentration that is 10-100 fold its IC50. Also include reference inhibitors with known mechanisms of action (e.g., an entry inhibitor, an RT inhibitor, a protease inhibitor).

-

Incubation: Allow the infection to proceed for a single replication cycle (e.g., 24-48 hours).

-

Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen in the supernatant or reporter gene expression in the cells.

-

Data Analysis: Plot the percentage of inhibition as a function of the time of drug addition. The time at which the compound loses its antiviral activity indicates when its target process has been completed.

-

Signaling Pathways and Logical Relationships

Visualizing the complex interactions and workflows in HIV-1 research is essential for a clear understanding.

Caption: HIV-1 replication cycle and the targets of major inhibitor classes.

The HIV-1 gp120 protein can also trigger intracellular signaling pathways that contribute to immune dysregulation. For example, gp120 binding to CCR5 on dendritic cells can activate the STAT3/IL-6 axis.[16][17]

Caption: Signaling pathway activated by HIV-1 gp120 in dendritic cells.

Caption: Experimental workflow for a Time-of-Drug-Addition (TOA) assay.

This technical guide provides a comprehensive, albeit general, overview of the target binding sites of major HIV-1 inhibitors. For researchers focusing on a specific compound, this information can serve as a valuable starting point for more detailed investigations into its mechanism of action and for the design of robust experimental plans. The continued exploration of these and other novel targets will be crucial in the ongoing effort to combat HIV/AIDS.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting structural flexibility in HIV-1 protease inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. HIV - Wikipedia [en.wikipedia.org]

- 7. HIV-1 Entry, Inhibitors, and Resistance [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. abcam.co.jp [abcam.co.jp]

- 14. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]

- 15. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIV-1 gp120 Activates the STAT3/Interleukin-6 Axis in Primary Human Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]

HIV-1 Protease-IN-6: An In-depth Technical Guide on Enzymatic Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of HIV-1 protease-IN-6, a potent inhibitor of the viral enzyme essential for HIV replication. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.

Core Concepts: The Role of HIV-1 Protease and Its Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It functions as an aspartic protease to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This process is indispensable for the assembly of infectious virions. Inhibition of HIV-1 protease blocks the maturation of viral particles, rendering them non-infectious. HIV-1 protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART).

HIV-1 protease-IN-6 (also referred to as compound 17d) is a novel, highly potent, non-peptidyl inhibitor designed to combat drug resistance. Its mechanism of action involves binding to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[1]

Quantitative Inhibition Data

The inhibitory potency of HIV-1 protease-IN-6 has been quantified through various enzymatic and cell-based assays. The key kinetic parameters are summarized in the table below.

| Parameter | Value | Virus Strain | Reference |

| IC50 | 21 pM | Wild-type HIV-1 Protease | [1] |

| Ki | 4.7 pM | Wild-type HIV-1 Protease | [1] |

| EC50 | 0.74 µM | HIV-1NL4-3 (Wild-type) | [1] |

| EC50 | 0.61 µM | Darunavir (DRV)-resistant variant | [1] |

Table 1: Enzymatic and Antiviral Activity of HIV-1 Protease-IN-6

Experimental Protocols

The following sections detail the methodologies employed to determine the enzymatic inhibition and antiviral activity of HIV-1 protease-IN-6.

HIV-1 Protease Enzymatic Inhibition Assay

This assay quantifies the in vitro inhibitory activity of a compound against purified HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate: A synthetic peptide substrate that fluoresces upon cleavage by the protease.

-

Assay Buffer: Typically contains a buffering agent (e.g., MES or HEPES) at a specific pH, salts (e.g., NaCl), a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA).

-

HIV-1 protease-IN-6 (test compound)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a series of dilutions of HIV-1 protease-IN-6 in the assay buffer.

-

In a 96-well microplate, add the diluted inhibitor solutions.

-

Add a solution of recombinant HIV-1 protease to each well containing the inhibitor and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Plot the enzyme activity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using kinetic models such as the Michaelis-Menten equation and its derivatives for competitive, non-competitive, or uncompetitive inhibition.

Antiviral Activity Assay in Cell Culture

This assay determines the effectiveness of the inhibitor in preventing HIV-1 replication in a cellular context.

Materials:

-

Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

-

Laboratory-adapted HIV-1 strain (e.g., HIV-1NL4-3) and/or drug-resistant strains.

-

Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, antibiotics).

-

HIV-1 protease-IN-6 (test compound)

-

Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).

Procedure:

-

Seed the target cells (e.g., MT-4 cells) in a 96-well plate and incubate.

-

Prepare serial dilutions of HIV-1 protease-IN-6 in the cell culture medium.

-

Add the diluted inhibitor to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells in the presence of the inhibitor for a period of several days (e.g., 4-5 days).

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral replication in the supernatant by measuring the concentration of the p24 capsid protein using an ELISA or by measuring reverse transcriptase activity.

-

Plot the percentage of viral inhibition against the inhibitor concentration.

-

Calculate the EC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%, by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the action of HIV-1 protease-IN-6.

Caption: HIV-1 Lifecycle and the Mechanism of Protease Inhibition.

Caption: Experimental Workflow for Kinetic Characterization.

References

Compound 17: A Potent Diarylpyrimidine-Based Inhibitor of HIV-1 Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diarylpyrimidine (DAPY) derivative, designated as compound 17, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). The DAPY class of drugs has demonstrated significant promise in antiretroviral therapy. This guide will delve into the quantitative data supporting the efficacy of compound 17, the experimental protocols for its evaluation, and its mechanism of action within the HIV-1 replication cycle.

Introduction to Diarylpyrimidine Derivatives and HIV-1

Acquired Immunodeficiency Syndrome (AIDS), caused by HIV-1, remains a significant global health challenge. The replication of HIV-1 is dependent on several key viral enzymes, including reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA for integration into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the RT enzyme, allosterically inhibiting its function. The diarylpyrimidine (DAPY) scaffold has been a particularly successful framework for the development of potent NNRTIs.

Quantitative Analysis of Compound 17 Efficacy

Compound 17 has emerged from structural optimization studies as a highly potent inhibitor of HIV-1. Its antiviral activity has been quantified against both wild-type and mutant strains of the virus, demonstrating its potential to overcome common drug resistance mutations.

| Compound ID | Target | Assay | Value | Units |

| Compound 17 | Wild-Type HIV-1 | Antiviral Activity (EC₅₀) | 6 | nM |

| Compound 17 | K103N Mutant HIV-1 | Antiviral Activity (EC₅₀) | 0.006 | µM |

| Compound 17 | E138K Mutant HIV-1 | Antiviral Activity (EC₅₀) | 0.026 | µM |

| Compound 17 | Wild-Type HIV-1 RT | Enzyme Inhibition (IC₅₀) | 0.142 | µM |

EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%. IC₅₀ (50% inhibitory concentration) is the concentration required to inhibit the activity of the isolated enzyme by 50%. Data is compiled from a review of recent advances in diarylpyrimidine derivatives.[1]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Compound 17, as a diarylpyrimidine-based NNRTI, functions by binding to the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase. This binding event induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA to DNA, a critical step in the viral replication cycle.

Experimental Protocols

The evaluation of compound 17 and other diarylpyrimidine derivatives involves a series of standardized in vitro assays to determine their antiviral efficacy, cytotoxicity, and enzymatic inhibition.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay is fundamental for determining the EC₅₀ of the test compounds.

-

Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Viral Infection: A suspension of MT-4 cells is infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Compound Treatment: Immediately after infection, the cells are seeded into 96-well plates containing serial dilutions of the test compound. Control wells with no compound and wells with a reference NNRTI (e.g., Nevirapine or Efavirenz) are included.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: The cytopathic effect of the virus is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read at 540 nm.

-

Data Analysis: The EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathicity.

Cytotoxicity Assay

This assay determines the CC₅₀ (50% cytotoxic concentration) of the compounds.

-

Cell Seeding: Uninfected MT-4 cells are seeded into 96-well plates at the same density as the antiviral assay.

-

Compound Treatment: The cells are exposed to serial dilutions of the test compound.

-

Incubation: Plates are incubated for 5 days under the same conditions as the antiviral assay.

-

Viability Assessment: Cell viability is determined using the MTT method.

-

Data Analysis: The CC₅₀ is calculated as the compound concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compound on the target enzyme.

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A poly(rA)/oligo(dT) template/primer is typically used as the substrate.

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, the template/primer, dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

-

Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide, typically by scintillation counting after precipitation of the DNA.

-

Data Analysis: The IC₅₀ value is determined as the compound concentration that reduces the enzymatic activity by 50%.

Conclusion

Compound 17 represents a significant advancement in the development of diarylpyrimidine-based NNRTIs. Its high potency against both wild-type and clinically relevant mutant strains of HIV-1 underscores its potential as a candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the continued discovery and evaluation of novel anti-HIV agents targeting the reverse transcriptase enzyme. The ongoing exploration of the structure-activity relationships within the DAPY class will be crucial for designing next-generation NNRTIs with improved efficacy and resistance profiles.

References

"HIV-1 inhibitor-6" structural activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of HIV-1 Protease Inhibitors: A Case Study on Darunavir Analogs

This guide provides a detailed examination of the structure-activity relationship (SAR) of a series of HIV-1 protease inhibitors, using Darunavir and its analogs as a case study. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.

Introduction to HIV-1 Protease and Darunavir

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is essential for the production of infectious virions. Inhibition of HIV-1 protease leads to the release of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2][3]

Darunavir (DRV) is a second-generation, potent, nonpeptidic HIV-1 protease inhibitor. It was specifically designed to have a high affinity for the protease active site and to be effective against viral strains that have developed resistance to other protease inhibitors.[4][5] Darunavir's high potency is attributed to its ability to form numerous hydrogen bonds with the backbone of the protease active site, particularly with key residues such as Asp25, Asp25', Asp29, and Asp30.[3][5] This strong interaction makes it less susceptible to mutations in the protease enzyme.[5] Darunavir also exhibits a dual mechanism of action by inhibiting both the enzymatic activity and the dimerization of the HIV-1 protease.[6][7]

Structure-Activity Relationship of Darunavir Analogs

The exploration of Darunavir analogs aims to enhance its potency, improve its resistance profile, and optimize its pharmacokinetic properties. SAR studies have focused on modifications at various positions of the Darunavir scaffold, particularly at the P1', P2, and P2' sites, which interact with the corresponding S1', S2, and S2' subsites of the HIV-1 protease.[4][8]

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity (Ki) against wild-type HIV-1 protease and the cytotoxicity (CC50) of a series of synthesized Darunavir analogs. The data is extracted from a study by Rehman et al. (2024).[4][8][9][10][11]

| Compound | P1' Modification | P2' Modification (R) | HIV-1 Protease Inhibition Ki (nM)[4][8] | Cytotoxicity CC50 (µM) - Vero Cells[4] | Cytotoxicity CC50 (µM) - 293T Cells[4] |

| Darunavir (DRV) | Isobutyl | 4-aminophenylsulfonyl | 1.87 ± 0.12 | >100 | >100 |

| 5aa | Isobutyl | 4-fluorophenylsulfonyl | 1.54 ± 0.09 | >100 | >100 |

| 5ab | Isobutyl | 4-chlorophenylsulfonyl | 2.15 ± 0.15 | >100 | >100 |

| 5ac | Isobutyl | 4-ethylphenylsulfonyl | 0.31 ± 0.02 | >100 | >100 |

| 5ad | Isobutyl | 3,4-dichlorophenylsulfonyl | 0.71 ± 0.05 | >100 | >100 |

| 5ae | Isobutyl | 4-ethoxyphenylsulfonyl | 0.28 ± 0.02 | >100 | >100 |

| 5af | Isobutyl | 4-propoxyphenylsulfonyl | 1.12 ± 0.08 | >100 | >100 |

| 5ba | Phenyl ethyl | 4-aminophenylsulfonyl | 15.2 ± 1.1 | >100 | >100 |

| 5bb | Phenyl ethyl | 4-fluorophenylsulfonyl | 12.8 ± 0.9 | >100 | >100 |

| 5bc | Phenyl ethyl | 4-chlorophenylsulfonyl | 18.5 ± 1.3 | >100 | >100 |

| 5bd | Phenyl ethyl | 4-ethylphenylsulfonyl | 9.8 ± 0.7 | >100 | >100 |

| 5be | Phenyl ethyl | 3,4-dichlorophenylsulfonyl | 11.3 ± 0.8 | >100 | >100 |

| 5bf | Phenyl ethyl | 4-ethoxyphenylsulfonyl | 8.5 ± 0.6 | >100 | >100 |

| 5cg | Diphenyl propyl | 4-aminophenylsulfonyl | >50 | n.t. | n.t. |

n.t. = not tested

Key SAR Insights:

-

P2' Modifications: Modifications at the P2' position significantly impacted inhibitory activity. Analogs with flexible aliphatic or alkoxy groups at the P2' position (5ac, 5ae, 5af) exhibited superior inhibition compared to Darunavir, likely due to enhanced hydrophobic interactions within the S2' subsite of the protease.[4][8] Halogen substitutions at the P2' position (5aa, 5ad) also resulted in improved or comparable activity.[4][8]

-

P1' Modifications: Increasing the bulk of the P1' substituent from isobutyl to phenyl ethyl (5ba-bf) or diphenyl propyl (5cg) led to a decrease in inhibitory activity.[4][8] This suggests that larger hydrophobic groups at the P1' position may disrupt the optimal conformation for binding within the S1' pocket of the enzyme.[4]

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 protease using a fluorogenic substrate.[4][12][13][14]

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = ~330/450 nm, depending on the substrate)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of HIV-1 Protease in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

-

Assay Setup:

-

Add 80 µL of the HIV-1 Protease solution to each well of the 96-well plate.

-

Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of the HIV-1 Protease substrate solution to each well to initiate the reaction.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at 37°C for 60-180 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

-

Antiviral Activity Assay (Cell-Based)

This protocol outlines a general method for assessing the ability of compounds to inhibit HIV-1 replication in a cell-based assay.[15][16][17][18]

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

-

HIV-1 viral stock (e.g., laboratory-adapted strains or pseudoviruses)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Antiviral Drug (e.g., Darunavir)

-

96-well clear-bottom white microplates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of the test compounds and positive control in cell culture medium.

-

Remove the old medium from the cells and add the diluted compounds.

-

Add the HIV-1 viral stock to each well at a predetermined multiplicity of infection (MOI).

-

Include control wells with cells and virus only (virus control) and cells only (cell control).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

-

Luciferase Assay:

-

After incubation, remove the supernatant.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control.

-

Determine the EC50 (50% effective concentration) by plotting the percent inhibition against the logarithm of the compound concentration.

-

Visualizations

Mechanism of Action of Darunavir

Caption: Mechanism of action of Darunavir in inhibiting HIV-1 maturation.

Experimental Workflow for HIV-1 Protease Inhibitor Screening

Caption: Workflow for the fluorometric screening of HIV-1 protease inhibitors.

Logical Relationship of Darunavir Resistance Development

Caption: Simplified pathway for the development of HIV-1 resistance to Darunavir.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 3. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Darunavir - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. abcam.cn [abcam.cn]

- 14. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 15. hiv.lanl.gov [hiv.lanl.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of HIV-1 Protease-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of HIV-1 protease-IN-6, a potent inhibitor of the HIV-1 protease. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a thorough resource for research and development purposes.

Core Antiviral Activity

HIV-1 protease-IN-6 demonstrates significant potency against both wild-type and drug-resistant strains of HIV-1. Its primary mechanism of action is the direct inhibition of HIV-1 protease, an enzyme critical for the viral life cycle.

Enzymatic Inhibition

The compound exhibits picomolar-level inhibition of the HIV-1 protease enzyme.

| Parameter | Value | Reference |

| IC50 | 21 pM | [1] |

| Ki | 4.7 pM | [1] |

Cell-Based Antiviral Activity

In cell-based assays, HIV-1 protease-IN-6 effectively suppresses viral replication, including against variants resistant to other protease inhibitors like darunavir (DRV).

| Virus Strain | EC50 | Reference |

| HIV-1NL4-3 (Wild-Type) | 0.74 µM | [1] |

| Darunavir-Resistant Variant | 0.61 µM | [1] |

The compound's activity is primarily directed at the late stages of the viral replication cycle, consistent with its function as a protease inhibitor. At a concentration of 10 µM, it achieves full inhibition of the late-stage replication, while showing minimal effect (2.6% inhibition) on the early stages.[1]

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is a retroviral aspartyl protease essential for the HIV life cycle.[2] It functions as a homodimer, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[2][3] The protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins at nine specific sites.[2][4] This cleavage process is crucial for generating mature, functional viral proteins and enzymes, such as reverse transcriptase and integrase, which are necessary for the production of infectious virions.[2][5] Without effective HIV-1 protease activity, the viral particles remain immature and non-infectious.[2]

HIV-1 protease inhibitors, including HIV-1 protease-IN-6, are designed to mimic the transition state of the natural substrates of the enzyme.[3] They bind with high affinity to the active site of the protease, preventing it from cleaving the Gag and Gag-Pol polyproteins.[5]

Experimental Protocols

The following sections describe standardized methodologies for evaluating the in vitro antiviral activity and cytotoxicity of HIV-1 protease inhibitors like HIV-1 protease-IN-6.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

HIV-1 Protease Inhibitor (e.g., Pepstatin A as a control)

-

Test Compound (HIV-1 protease-IN-6)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add the HIV-1 protease solution to each well containing the test compounds and controls.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm for at least 30-60 minutes at 37°C.[6]

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., TZM-bl, CEM, or Jurkat cells)

-

HIV-1 viral stock (e.g., HIV-1NL4-3)

-

Cell culture medium (e.g., RPMI or DMEM with supplements)

-

Test Compound (HIV-1 protease-IN-6)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay, or quantitative PCR)

Procedure:

-

Seed the target cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with a predetermined amount of HIV-1 virus stock.

-